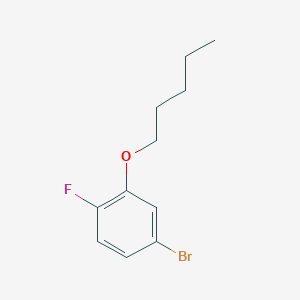

1-Bromo-4-fluoro-3-n-pentyloxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Bromo-4-fluoro-3-n-pentyloxybenzene is an organic compound with the molecular formula C11H14BrFO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the first position, a fluorine atom at the fourth position, and a pentyloxy group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-3-n-pentyloxybenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1-bromo-4-fluorobenzene.

Etherification: The pentyloxy group is introduced through an etherification reaction.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-4-fluoro-3-n-pentyloxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in a substitution reaction.

Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium hydroxide (KOH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Suzuki-Miyaura Coupling: Typical conditions involve the use of palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) in solvents like toluene or ethanol.

Major Products

Nucleophilic Substitution: Depending on the nucleophile used, products can include various substituted benzene derivatives.

Suzuki-Miyaura Coupling: The major products are biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4-fluoro-3-n-pentyloxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: It can be used to synthesize biologically active compounds for drug discovery and development.

Medicine: Derivatives of this compound may exhibit pharmacological properties and can be investigated for potential therapeutic applications.

Industry: It is used in the production of advanced materials, including polymers and liquid crystals

Wirkmechanismus

The mechanism of action of 1-Bromo-4-fluoro-3-n-pentyloxybenzene in chemical reactions involves:

Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring.

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of a carbon-carbon bond between the benzene ring and the boronic acid derivative.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Bromo-4-fluorobenzene: Lacks the pentyloxy group, making it less versatile in certain synthetic applications.

4-Bromoanisole: Contains a methoxy group instead of a pentyloxy group, which affects its reactivity and applications.

4-Bromobenzotrifluoride: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.

Uniqueness

1-Bromo-4-fluoro-3-n-pentyloxybenzene is unique due to the presence of both a halogen (bromine and fluorine) and an alkoxy group (pentyloxy), which provides a combination of reactivity and functionality that is valuable in various synthetic and industrial applications.

Biologische Aktivität

1-Bromo-4-fluoro-3-n-pentyloxybenzene is a halogenated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structural features contribute to its biological activity, making it a subject of interest for researchers exploring its potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a molecular formula of C11H15BrF and features a bromine atom at the para position and a fluorine atom at the ortho position relative to the pentyloxy group. This arrangement influences its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds, including 1-bromo derivatives, exhibit significant antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, suggesting potential use in developing new antimicrobial agents. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has selective cytotoxic effects. The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value in the micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

The cytotoxic effects of this compound are thought to be mediated through induction of apoptosis in cancer cells. Flow cytometry analysis indicated increased annexin V binding, signifying early apoptotic events. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Toxicological Profile

Toxicity studies have been performed to assess the safety profile of this compound. Acute toxicity tests in rodents indicated a median lethal dose (LD50) of approximately 2,700 mg/kg for oral administration, with observed symptoms including tremors and weight loss at higher doses . These findings underscore the need for careful consideration when evaluating therapeutic applications.

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

- Anticancer Research : A study explored the synthesis of novel derivatives based on this compound, leading to enhanced activity against resistant cancer cell lines.

- Antimicrobial Development : Another investigation focused on formulating topical agents incorporating this compound, demonstrating efficacy against skin infections caused by antibiotic-resistant bacteria.

Eigenschaften

IUPAC Name |

4-bromo-1-fluoro-2-pentoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRVAIRDNPIWWNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.